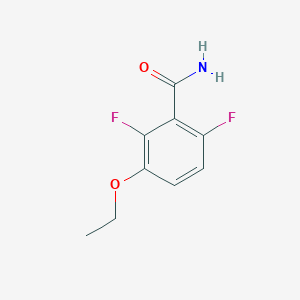
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Vue d'ensemble
Description
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde (5-CPMICA) is an aromatic aldehyde used in the synthesis of various compounds. It is a versatile reagent that can be used in a number of reactions and can be used to synthesize compounds with a variety of biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthesis of Derivatives 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde serves as a versatile intermediate in synthesizing various pyrazole derivatives. The compound exhibits intriguing crystallographic characteristics, with its molecular structure showing significant planarity and specific angular relationships between different molecular planes, as observed in its crystal structure determined through X-ray diffraction methods (Xu & Shi, 2011). Furthermore, this compound facilitates the formation of 5-aryloxy derivatives when reacted with phenols under basic conditions, showcasing its chemical versatility and importance in synthetic organic chemistry (Kiran Kumar et al., 2019).
Molecular Interactions and Supramolecular Assembly The compound and its derivatives display intricate hydrogen bonding and π-π stacking interactions, contributing to their unique supramolecular assembly. For instance, the product formed from its reaction with cyclohexylamine exhibits fascinating molecular structures with electronic polarization, as evidenced by the partial charges on specific atoms. These molecules are interconnected through various hydrogen bonds, forming structured arrays like sheets and ribbons, highlighting the compound's potential in designing molecular architectures (Orrego Hernandez et al., 2015).
Applications in Material Science and Pharmacology
Material Science Corrosion Inhibition
In material science, this compound demonstrates significant potential in corrosion inhibition. A study focused on its derivative, CMPPC, showcased its efficiency in protecting mild steel in corrosive environments. The compound's adsorption on the metal surface follows a specific isotherm pattern, with its efficiency being influenced by factors like temperature and acid concentration. This indicates its potential as a corrosion inhibitor in industrial applications (Thomas et al., 2020).
Pharmacology Antimicrobial Activity
In pharmacology, derivatives of this compound exhibit a broad spectrum of antimicrobial activities. The synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach led to compounds that displayed significant anti-bacterial and anti-fungal activities, along with moderate anti-oxidant activities. These derivatives were particularly effective against E. coli, showcasing their potential as antimicrobial agents (Bhat et al., 2016).
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXUNITHRCUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



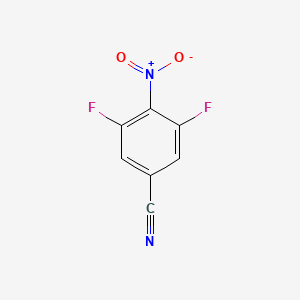

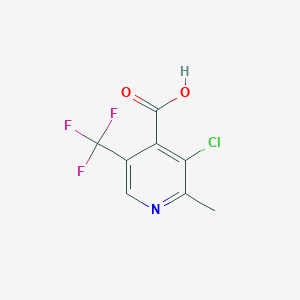
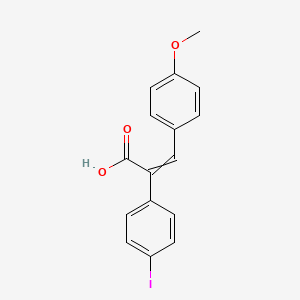

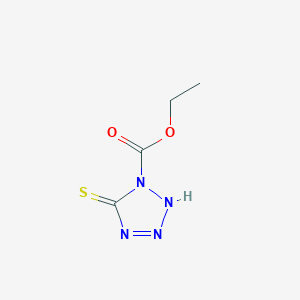


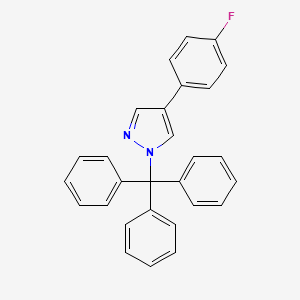
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)

